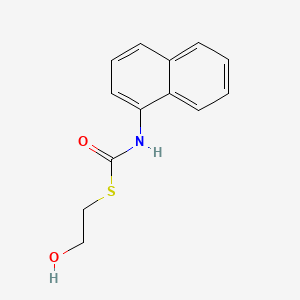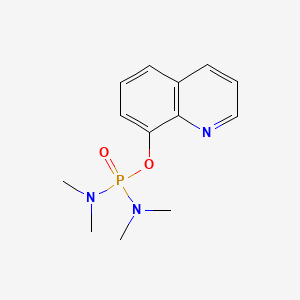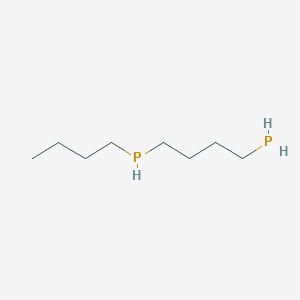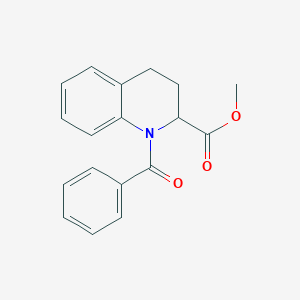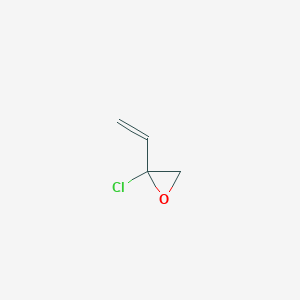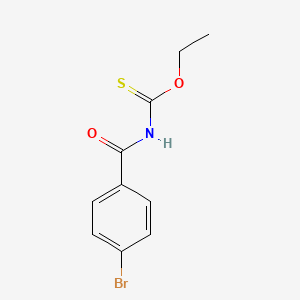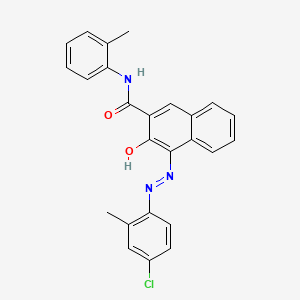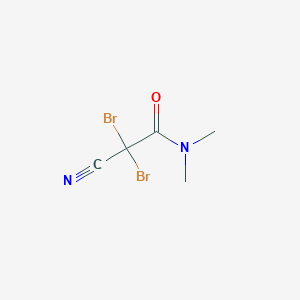
23,33-Didocosyl-28,28-diethylpentapentacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
23,33-Didocosyl-28,28-diethylpentapentacontane: is a synthetic organic compound with the molecular formula C103H208 . It is a long-chain hydrocarbon, characterized by its complex structure and significant molecular weight of 1446.75362 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal or household use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 23,33-Didocosyl-28,28-diethylpentapentacontane involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained. Detailed synthetic routes are usually proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound is carried out in specialized chemical plants equipped with advanced technology to handle large-scale synthesis. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
23,33-Didocosyl-28,28-diethylpentapentacontane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes. Substitution reactions can result in a wide range of substituted hydrocarbons .
Scientific Research Applications
23,33-Didocosyl-28,28-diethylpentapentacontane has several scientific research applications, including:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactions.
Biology: Investigated for its potential interactions with biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 23,33-Didocosyl-28,28-diethylpentapentacontane involves its interaction with molecular targets such as enzymes and receptors. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This integration can influence various cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
23,33-Didocosyl-28,28-diethylpentapentacontane: shares similarities with other long-chain hydrocarbons such as and .
Docosane: A straight-chain alkane with the molecular formula .
Pentacontane: A straight-chain alkane with the molecular formula C50H102 .
Uniqueness
What sets this compound apart is its unique structure, which includes multiple long alkyl chains and ethyl groups. This complexity provides distinct physical and chemical properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
72945-40-5 |
|---|---|
Molecular Formula |
C103H208 |
Molecular Weight |
1446.8 g/mol |
IUPAC Name |
23,33-di(docosyl)-28,28-diethylpentapentacontane |
InChI |
InChI=1S/C103H208/c1-7-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73-77-81-85-93-101(94-86-82-78-74-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-8-2)97-89-91-99-103(11-5,12-6)100-92-90-98-102(95-87-83-79-75-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-9-3)96-88-84-80-76-72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-10-4/h101-102H,7-100H2,1-6H3 |
InChI Key |
JSHQOLNQNBPABC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCCCCCC)CCCCC(CC)(CC)CCCCC(CCCCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene]](/img/structure/B14460110.png)
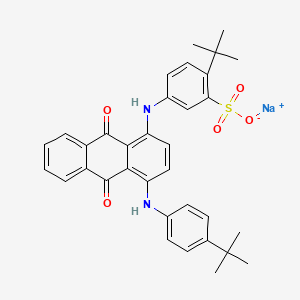
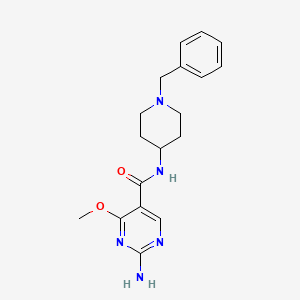
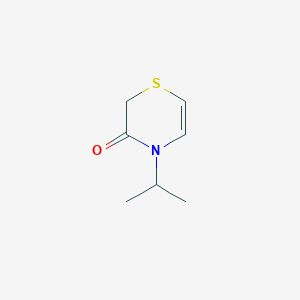
![{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid](/img/structure/B14460132.png)
